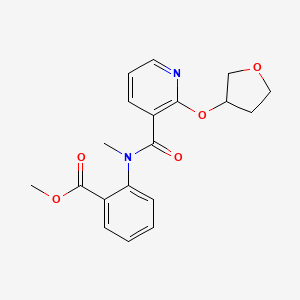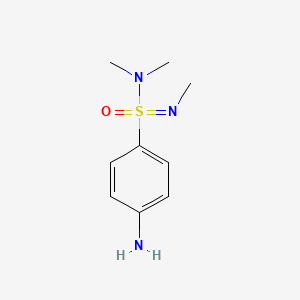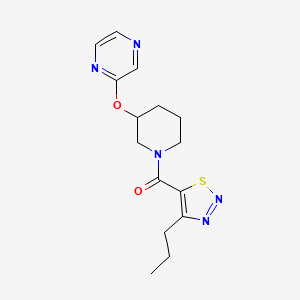![molecular formula C13H11ClN2O3 B2580161 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid CAS No. 380449-83-2](/img/structure/B2580161.png)
3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid (CPP) is a chemical compound that belongs to the class of pyrazole derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. CPP has shown promising results in pre-clinical studies, and its synthesis, mechanism of action, and biochemical and physiological effects have been well documented.
Wirkmechanismus
The exact mechanism of action of 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid is not fully understood, but it is believed to act through multiple pathways. 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid has also been found to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. In addition, 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid has been shown to have several biochemical and physiological effects. In cancer cells, 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid has been found to induce apoptosis and cell cycle arrest, leading to the inhibition of cancer cell growth and proliferation. 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid has also been shown to have anti-inflammatory properties, reducing the production of inflammatory mediators such as prostaglandins and cytokines. In addition, 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid has been found to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid has several advantages for laboratory experiments. It is a relatively stable compound that can be easily synthesized in high yield and purity. 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid has also been extensively studied, and its mechanism of action and biochemical and physiological effects have been well documented. However, there are some limitations to the use of 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid in laboratory experiments. 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid has poor solubility in water, which can limit its use in certain assays. In addition, 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully known.
Zukünftige Richtungen
There are several future directions for the study of 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid. One potential direction is the development of 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid-based therapies for cancer, inflammation, and neurodegenerative disorders. Pre-clinical studies have shown promising results, and further research is needed to determine the safety and efficacy of 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid in humans. Another potential direction is the development of new synthetic methods for 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid that improve its solubility and bioavailability. Finally, further research is needed to fully understand the mechanism of action of 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid and its effects on various cellular pathways.
Synthesemethoden
3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid can be synthesized by the condensation reaction between 4-chlorophenylhydrazine and acetylacetone, followed by oxidation with potassium permanganate. The resulting product is then treated with propanoic acid to obtain 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid in high yield and purity. This synthetic method is relatively simple and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In addition, 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-[3-(4-chlorophenyl)-4-formylpyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c14-11-3-1-9(2-4-11)13-10(8-17)7-16(15-13)6-5-12(18)19/h1-4,7-8H,5-6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJVRKAYHPFTOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2C=O)CCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2580079.png)
![2-{1-[2-(4-Bromophenoxy)ethyl]-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2580081.png)


![N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2580089.png)
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/no-structure.png)

![N-[2-[[Cyano-(2-fluorophenyl)methyl]amino]-2-oxoethyl]benzamide](/img/structure/B2580093.png)

![(2-(3-fluorophenyl)-4-((3-methoxybenzyl)thio)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2580095.png)
![N-cyclohexyl-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2580096.png)

![2-[(2,4-dimethylphenyl)sulfanyl]-N-[3-fluoro-4-(4-methylpiperazino)phenyl]acetamide](/img/structure/B2580099.png)
![9-methoxy-2,2-dimethyl-6H-pyrano[3,2-c]quinolin-5-one](/img/structure/B2580101.png)